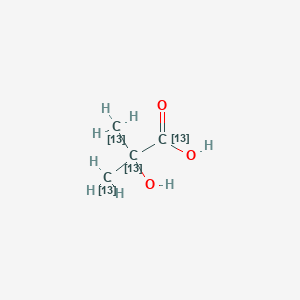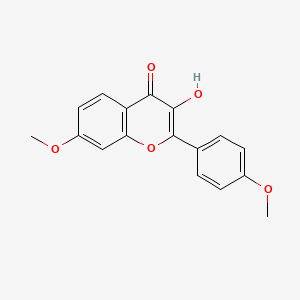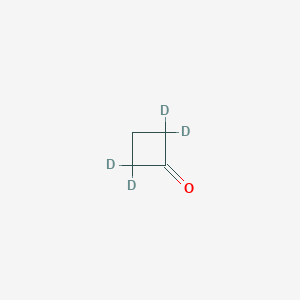![molecular formula C11H11N B3333717 1,6,7,8-Tetrahydrocyclopenta[g]indole CAS No. 129848-59-5](/img/structure/B3333717.png)
1,6,7,8-Tetrahydrocyclopenta[g]indole
Overview
Description
1,6,7,8-Tetrahydrocyclopenta[g]indole (TCI) is a heterocyclic compound that belongs to the indole family. It is a bicyclic compound that consists of a cyclopentane ring fused with an indole ring. TCI has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Scientific Research Applications
Synthesis and Medicinal Applications
1,6,7,8-Tetrahydrocyclopenta[g]indole is a compound within the broader class of indoles, which are significant in medicinal chemistry due to their presence in various biologically active natural and synthetic compounds. Research has highlighted the role of indoles in synthesizing diverse medicinally relevant structures.
Synthetic Pathways : The synthesis of indole derivatives, including 1,6,7,8-Tetrahydrocyclopenta[g]indole analogs, is crucial for creating medicinally interesting compounds. A study outlines a novel synthetic route exemplified by the cyclization of 2-(2,3,3a,8b-tetrahydrocyclopenta[b]indol-4(1H)-yl)-ethanamine, demonstrating the compound's synthetic versatility (Welmaker & Sabalski, 2004).
- and agrochemical applications (Cacchi & Fabrizi, 2005).
- Anticancer Properties : Indole derivatives, including those related to 1,6,7,8-Tetrahydrocyclopenta[g]indole, have shown promise in anticancer drug development. Their unique molecular architecture makes them suitable candidates for designing novel anticancer treatments with high efficacy, as they can inhibit human cancer cells (Kaur et al., 2022).
Chemical Properties and Reactions
The chemical properties and reactions of 1,6,7,8-Tetrahydrocyclopenta[g]indole and its derivatives are areas of significant interest, given their potential applications in various fields.
Organocatalysis and Gold Catalysis : Research into the synthesis of tetracyclic indole derivatives, which include structures similar to 1,6,7,8-Tetrahydrocyclopenta[g]indole, has revealed their potential in organocatalysis and gold catalysis. These methods allow for the creation of complex, biologically active substances with potential pharmaceutical applications (Loh et al., 2011).
Electrophilicity in Indole Chemistry : The study of the electrophilic properties of indoles, including 1,6,7,8-Tetrahydrocyclopenta[g]indole derivatives, has revealed insights into their reactivity and potential applications in synthesizing specific interatomic connections, which could be difficult to achieve through conventional reactivity patterns (Bandini, 2013).
Biological and Environmental Aspects
The biological significance and environmental aspects of indoles, including 1,6,7,8-Tetrahydrocyclopenta[g]indole, are key areas of ongoing research.
- Biodegradation and Biotransformation : Indoles, including related compounds like 1,6,7,8-Tetrahydrocyclopenta[g]indole, are of interest in environmental bioremediation. Studies on the metabolism and fates of indoles are essential for understanding their environmental impact and biological functions. Bacterial species have been found capable of transforming and degrading indoles, which highlights the environmental relevance of these compounds (Ma, Zhang, & Qu, 2018).
- Diverse Pharmacological Importance : Indoles like 1,6,7,8-Tetrahydrocyclopenta[g]indole are recognized for their broad pharmacological activities. They are found in nature and serve as key building blocks in numerous pharmaceuticals, exhibiting a range of therapeutic actions such as antihypertensive, antiproliferative, and antitumor activities. This underscores the significant medicinal potential of indole derivatives (Mariappan, Sutharson, Garg, & Pandey, 2010).
properties
IUPAC Name |
1,6,7,8-tetrahydrocyclopenta[g]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-2-8-4-5-9-6-7-12-11(9)10(8)3-1/h4-7,12H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGAMTYAYYRHIKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C3=C(C=C2)C=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40624340 | |
| Record name | 1,6,7,8-Tetrahydrocyclopenta[g]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6,7,8-Tetrahydrocyclopenta[g]indole | |
CAS RN |
129848-59-5 | |
| Record name | 1,6,7,8-Tetrahydrocyclopenta[g]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 129848-59-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



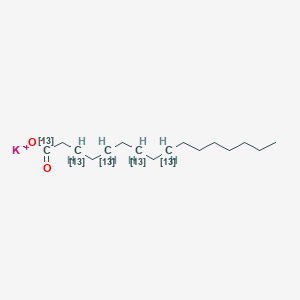
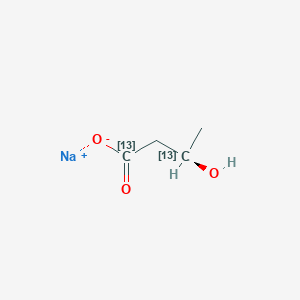
![(2R,3R)-3-(4-chlorophenyl)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B3333664.png)
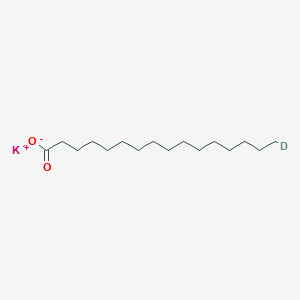
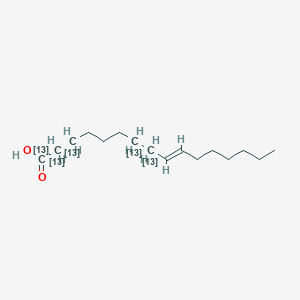
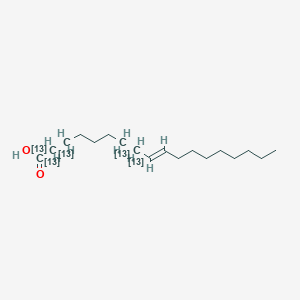
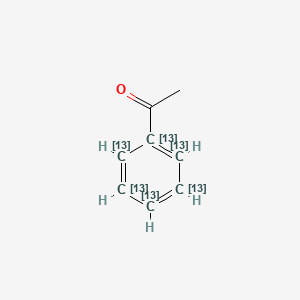

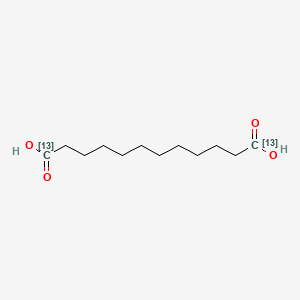
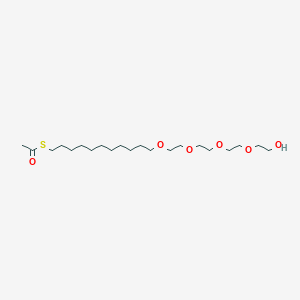
![9-[2-[Bis(1-methylethyl)phosphino]phenyl]-9H-carbazole](/img/structure/B3333727.png)
